

Unraveling the Pro-Arrhythmic Potential of Terfenadine: A Technical Guide

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Compound of Interest

Compound Name: Terfenadine

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Once a widely used non-sedating antihistamine, **terfenadine** was withdrawn from the market due to its association with a rare but life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP).[1] This technical guide provides an in-depth examination of the molecular and cellular mechanisms underlying **terfenadine**'s pro-arrhythmic effects, offering valuable insights for drug development and safety pharmacology.

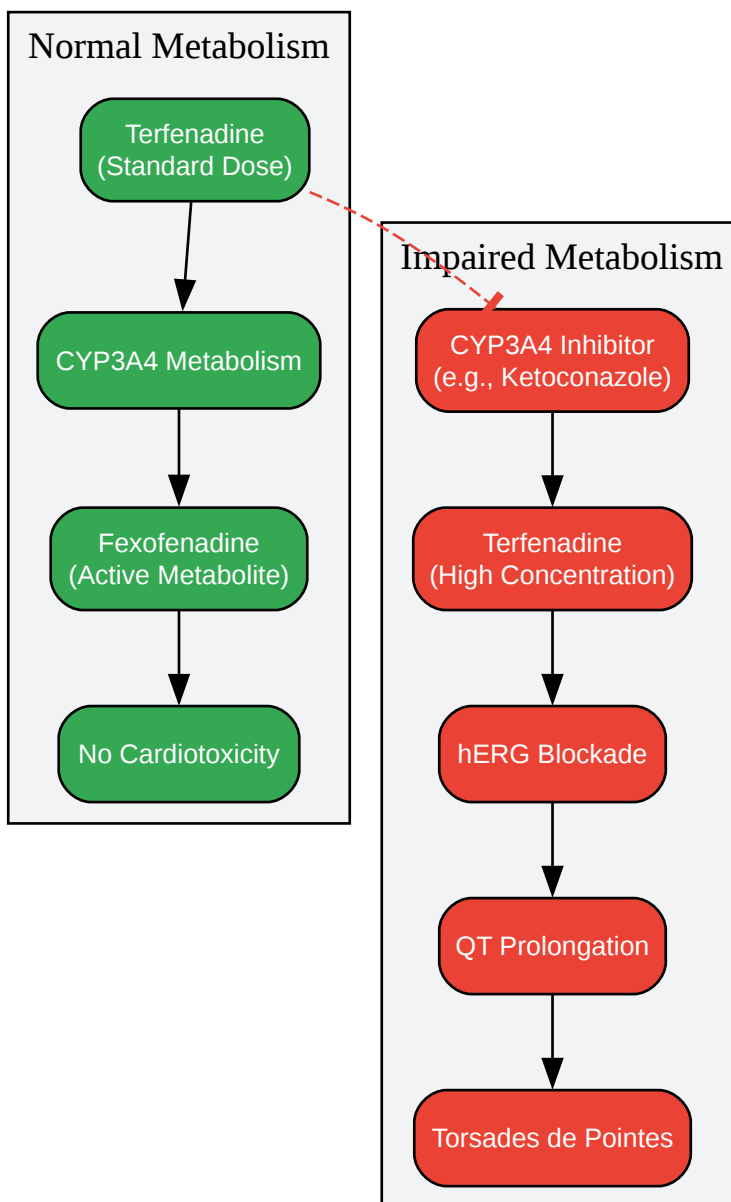
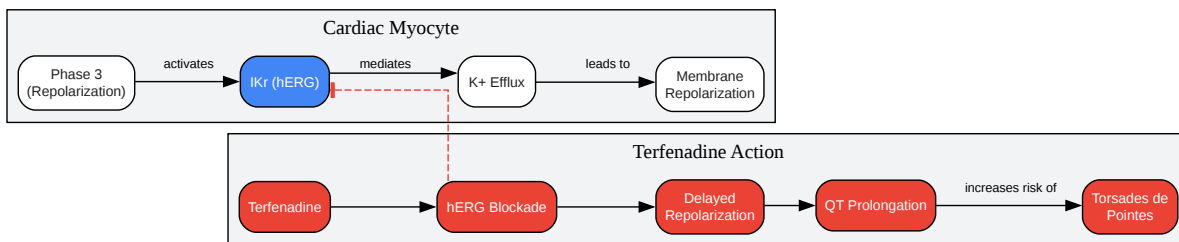
Mechanism of Action: A Tale of Ion Channel Disruption

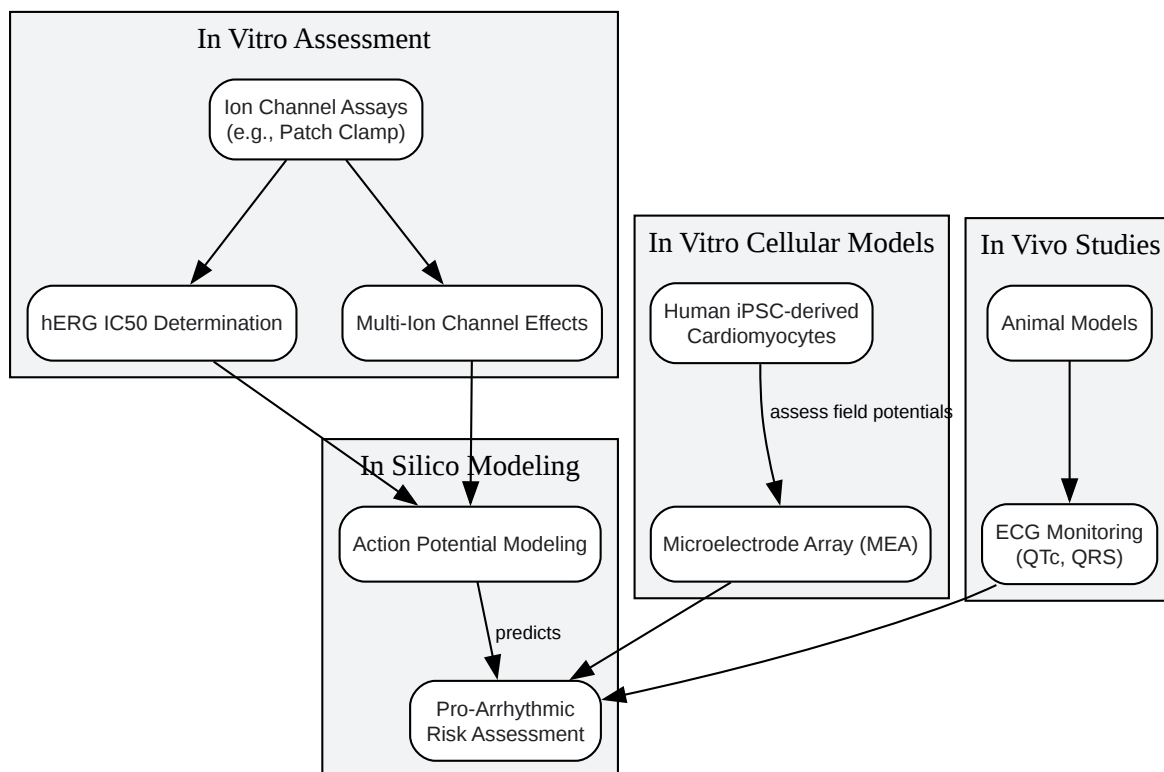
The primary mechanism behind **terfenadine**'s cardiotoxicity lies in its potent blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][3] This channel is crucial for the rapid delayed rectifier potassium current (IKr), a key component in the repolarization phase of the cardiac action potential.[4] By inhibiting IKr, **terfenadine** delays ventricular repolarization, which manifests on the electrocardiogram (ECG) as a prolongation of the QT interval.[1][5] This prolongation creates an electrophysiological environment ripe for the development of early afterdepolarizations (EADs), which can trigger TdP.[6]

While hERG channel blockade is the principal cause, some studies suggest that **terfenadine** may also affect other cardiac ion channels, including sodium channels (INa) and L-type calcium channels (ICa), particularly at higher concentrations.[7][8] Blockade of INa can lead to a

widening of the QRS complex and slow cardiac conduction, contributing to a different type of ventricular tachyarrhythmia.[8]

Signaling Pathway of Cardiac Repolarization and Terfenadine's Interference





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